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Compound Name: )
isopropylbenzoate

Cat. No.: B3204150

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 2-amino-5-isopropylbenzoate is not readily
available in the public domain. This guide has been constructed by extrapolating the known
reactivity of the methyl anthranilate scaffold and by drawing analogies from structurally similar
compounds. The provided data and protocols should be considered as representative
examples to guide experimental design.

Introduction

Methyl 2-amino-5-isopropylbenzoate is an aromatic compound containing an amino group
and a methyl ester ortho to each other, with an isopropyl substituent para to the amino group.
This arrangement of functional groups imparts a rich and versatile reactivity profile, making it a
potentially valuable building block in organic synthesis, particularly for the development of
novel pharmaceutical agents. The amino group serves as a nucleophile and a directing group
for electrophilic aromatic substitution, while the ester functionality offers a handle for various
transformations, including hydrolysis, amidation, and reduction. The isopropyl group, being an
electron-donating group, is expected to activate the aromatic ring towards electrophilic
substitution and influence the regioselectivity of reactions.

Physicochemical and Spectroscopic Data of
Analogous Compounds
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Quantitative data for closely related substituted methyl 2-aminobenzoates are summarized
below to provide a reference for the expected properties of Methyl 2-amino-5-
isopropylbenzoate.

Molecular ) .
Molecular . Melting Point
Compound Weight ( g/mol Reference
Formula ) (°C)
Methyl 2-amino-
5- CsHsBrNO2 230.06 72-74 [1]
bromobenzoate
Methyl 2-amino- N
] CsHsN20a4 196.16 Not specified 2]
5-nitrobenzoate
Methyl 2-amino- N
CsHsCINO:2 185.61 Not specified [31[4]
5-chlorobenzoate
Methyl 2-amino-
5- .
CoH11NOs3 181.19 Not specified [5]
methoxybenzoat
e
2-Amino-5-
methylbenzoic CsHsNO2 151.16 Not specified [6]
acid
Methyl 2-amino-
5-bromo-4-
C11H14BrNO2 272.14 74-77 [7]

isopropylbenzoat

e

Spectroscopic Data of a Bromo-isopropyl Analog:

For Methyl 2-amino-5-bromo-4-isopropylbenzoate, the following identifiers are available[7][8]:

e SMILES string: O=C(OC)C1=C(N)C=C(C(C)C)C(Br)=C1

« InChl: 1S/C11H14BrNO2/c1-6(2)7-5-10(13)8(4-9(7)12)11(14)15-3/h4-6H,13H2,1-3H3
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e InChl key: DXRFEGRLPOBRKX-UHFFFAOY SA-N

Reactivity Profile and Key Reactions

The reactivity of Methyl 2-amino-5-isopropylbenzoate is dominated by the interplay of the
amino and ester functional groups, as well as the influence of the isopropyl substituent on the
aromatic ring.

Reactions at the Amino Group

The primary amino group is a versatile functional handle for a wide range of transformations.

e Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides to form
the corresponding amides. This is a common strategy for protecting the amino group or for
introducing new functionalities.

o Sulfonylation: Reaction with sulfonyl chlorides, such as methanesulfonyl chloride, in the
presence of a base yields sulfonamides. This transformation is useful in the synthesis of
various biologically active molecules, including benzothiazines[9].

» Diazotization: The amino group can be converted to a diazonium salt upon treatment with
nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium
salt is a valuable intermediate for introducing a variety of substituents onto the aromatic ring
via Sandmeyer-type reactions (e.g., -Cl, -Br, -CN, -OH).

e N-Alkylation: While direct N-alkylation can be challenging to control, reductive amination with
aldehydes or ketones provides a more selective method for introducing alkyl groups.

Reactions at the Ester Group

The methyl ester is susceptible to nucleophilic acyl substitution.

o Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either
acidic or basic conditions.

o Amidation: Reaction with amines can convert the ester to an amide. This reaction is often
facilitated by heating or by the use of catalysts.
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e Reduction: The ester can be reduced to the corresponding primary alcohol using strong
reducing agents like lithium aluminum hydride (LiAIHa4).

o Transesterification: Treatment with another alcohol in the presence of an acid or base
catalyst can lead to the exchange of the methyl group for a different alkyl group.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director. The isopropyl group
is also an activating, ortho-, para-directing substituent. The positions ortho to the amino group
are sterically hindered by the ester and the isopropyl group, respectively. Therefore,
electrophilic substitution is most likely to occur at the position ortho to the isopropyl group (and
meta to the amino group), although the directing effects of the amino group will strongly
influence the outcome.

o Halogenation: The aromatic ring can be halogenated (e.g., with Brz or Cl2) to introduce a
halogen atom.

 Nitration: Nitration can introduce a nitro group onto the ring, which can then be further
transformed.

» Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group.

Experimental Protocols for Key Reactions of
Analogous Compounds

The following protocols for reactions of structurally similar compounds can be adapted for
Methyl 2-amino-5-isopropylbenzoate.

Synthesis of Substituted Methyl 2-aminobenzoates

A general route to substituted 2-aminobenzoic acids involves the nitration of a substituted
benzoic acid, followed by reduction of the nitro group. The resulting amino acid can then be
esterified. For example, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid proceeds via
nitration of m-toluic acid, followed by a hydrogenation reduction reaction and subsequent
chlorination[10].
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Nitration of m-Toluic Acid[10]:

Cool 800ml of 65% nitric acid in a 2L four-mouth glass flask to -10 °C.

Add 200g (1.469mol) of m-toluic acid in batches, maintaining the temperature at -10 °C.

Stir the mixture at -10 °C for 1 hour after the addition is complete.

Monitor the reaction by liquid chromatography until the starting material is consumed.

Filter the reaction mixture and leach the solid with 200ml of cold water.

Dry the solid to obtain 2-nitro-3-toluic acid.

Hydrogenation Reduction[10]:

e Mix the 2-nitro-3-methylbenzoic acid with a suitable hydrogenation reduction solvent and a
hydrogenation catalyst.

o Carry out the reaction in a hydrogen atmosphere to obtain 2-amino-3-methylbenzoic acid.

Esterification using a Solid Acid Catalyst[11]:

Reflux a mixture of the benzoic acid derivative and methanol in the presence of a Zr/Ti solid
acid catalyst.

Monitor the reaction by TLC or GC.

After completion, filter the catalyst and remove the excess methanol under reduced
pressure.

Purify the resulting methyl ester by column chromatography or distillation.

Synthesis of Methyl 5-bromo-2-
[methyl(methylsulfonyl)amino]benzoate[9]

This protocol details the sulfonylation and subsequent methylation of a related aminobenzoate.
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Step 1: Sulfonylation

Add methyl-2-amino-5-bromobenzoate (1 g, 4 mmol) to dichloromethane (10 ml) in a round
bottom flask.

e Add a solution of methanesulfonyl chloride (0.55 g, 4.8 mmol) in dichloromethane (10 ml) to
the mixture over 10-15 minutes.

o Stir the mixture at 333-343 K for 2-3 days.

 After the reaction is complete, evaporate the solvent under reduced pressure to get methyl-
5-bromo-2-[(methylsulfonyl)amino]benzoate.

Step 2: Methylation

e Add methyl-5-bromo-2-[(methylsulfonyl)amino]benzoate (1 g, 3.3 mmol) to
dimethylformamide (5 ml).

» Add this solution to a suspension of NaH (0.15 g, 6.6 mmol) in dimethylformamide (10 ml).
 Stir the mixture at room temperature for 14-16 hours to obtain the title compound.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key reaction pathways and a
general experimental workflow.
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Caption: Key reaction pathways for Methyl 2-amino-5-isopropylbenzoate.
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Caption: General synthetic workflow for substituted methyl 2-aminobenzoates.
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Applications in Drug Development

Substituted anthranilates are important precursors in the synthesis of a wide range of
pharmaceuticals. For instance, Methyl 2-amino-5-chlorobenzoate is a key intermediate in the
production of Tolvaptan, a drug used to treat hyponatremia and autosomal dominant polycystic
kidney disease[3]. The structural motifs present in Methyl 2-amino-5-isopropylbenzoate are
found in various bioactive molecules, including benzodiazepines, which are known for their
anxiolytic, sedative, and anticonvulsant properties[12]. The versatile reactivity of this compound
allows for its incorporation into diverse molecular scaffolds, making it a promising starting
material for the discovery of new therapeutic agents.

Safety and Handling

While specific hazard information for Methyl 2-amino-5-isopropylbenzoate is unavailable,
related compounds such as Methyl 2-amino-5-bromo-4-(propan-2-yl)benzoate are classified
with the following hazards|[8]:

o Causes skin irritation (H315)
o Causes serious eye irritation (H319)
o May cause respiratory irritation (H335)

It is therefore prudent to handle Methyl 2-amino-5-isopropylbenzoate with appropriate
personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in
a well-ventilated fume hood. A full risk assessment should be conducted before commencing
any experimental work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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